1-(3,4-Dimethoxybenzyl)-3-[(2,6-dimethylphenyl)carbamoyl]pyridinium
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Overview
Description
1-[(3,4-DIMETHOXYPHENYL)METHYL]-3-[(2,6-DIMETHYLPHENYL)CARBAMOYL]PYRIDIN-1-IUM is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyridinium core substituted with dimethoxyphenyl and dimethylphenyl groups, which contribute to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3,4-DIMETHOXYPHENYL)METHYL]-3-[(2,6-DIMETHYLPHENYL)CARBAMOYL]PYRIDIN-1-IUM typically involves multi-step organic reactions. One common method includes the reaction of 3,4-dimethoxybenzyl chloride with 2,6-dimethylphenyl isocyanate under controlled conditions to form the intermediate product. This intermediate is then reacted with pyridine to yield the final compound. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for industrial applications .
Chemical Reactions Analysis
Types of Reactions
1-[(3,4-DIMETHOXYPHENYL)METHYL]-3-[(2,6-DIMETHYLPHENYL)CARBAMOYL]PYRIDIN-1-IUM undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the pyridinium ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols .
Scientific Research Applications
1-[(3,4-DIMETHOXYPHENYL)METHYL]-3-[(2,6-DIMETHYLPHENYL)CARBAMOYL]PYRIDIN-1-IUM has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(3,4-DIMETHOXYPHENYL)METHYL]-3-[(2,6-DIMETHYLPHENYL)CARBAMOYL]PYRIDIN-1-IUM involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue of the neurotransmitter dopamine with similar structural features.
Ethanone, 1-(3,4-dimethoxyphenyl): A related compound with a similar aromatic structure.
Uniqueness
1-[(3,4-DIMETHOXYPHENYL)METHYL]-3-[(2,6-DIMETHYLPHENYL)CARBAMOYL]PYRIDIN-1-IUM is unique due to its specific substitution pattern and the presence of both dimethoxyphenyl and dimethylphenyl groups. This combination imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C23H25N2O3+ |
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Molecular Weight |
377.5 g/mol |
IUPAC Name |
1-[(3,4-dimethoxyphenyl)methyl]-N-(2,6-dimethylphenyl)pyridin-1-ium-3-carboxamide |
InChI |
InChI=1S/C23H24N2O3/c1-16-7-5-8-17(2)22(16)24-23(26)19-9-6-12-25(15-19)14-18-10-11-20(27-3)21(13-18)28-4/h5-13,15H,14H2,1-4H3/p+1 |
InChI Key |
AAWCMCNTPRYJLB-UHFFFAOYSA-O |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2=C[N+](=CC=C2)CC3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
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